molecular formula C24H20N4O B13955110 2(1h)-Pyridinone,4-cyclopropyl-1-(2,3-dihydro-1h-indolyl)-3-(6-quinazolinyl)-

2(1h)-Pyridinone,4-cyclopropyl-1-(2,3-dihydro-1h-indolyl)-3-(6-quinazolinyl)-

Cat. No.: B13955110
M. Wt: 380.4 g/mol
InChI Key: OMMNXWLQLVQURB-UHFFFAOYSA-N
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Description

2(1h)-Pyridinone,4-cyclopropyl-1-(2,3-dihydro-1h-indolyl)-3-(6-quinazolinyl)- is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a pyridinone core, a cyclopropyl group, an indole moiety, and a quinazoline ring, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1h)-Pyridinone,4-cyclopropyl-1-(2,3-dihydro-1h-indolyl)-3-(6-quinazolinyl)- typically involves multi-step organic reactions. The process may start with the preparation of the pyridinone core, followed by the introduction of the cyclopropyl group, the indole moiety, and finally the quinazoline ring. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to achieve efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

2(1h)-Pyridinone,4-cyclopropyl-1-(2,3-dihydro-1h-indolyl)-3-(6-quinazolinyl)- can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or ligand in biochemical assays.

    Medicine: Potential therapeutic applications due to its unique structure and biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2(1h)-Pyridinone,4-cyclopropyl-1-(2,3-dihydro-1h-indolyl)-3-(6-quinazolinyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    2(1h)-Pyridinone derivatives: Compounds with similar pyridinone cores but different substituents.

    Indole derivatives: Compounds featuring the indole moiety with various functional groups.

    Quinazoline derivatives: Compounds containing the quinazoline ring with different substituents.

Uniqueness

What sets 2(1h)-Pyridinone,4-cyclopropyl-1-(2,3-dihydro-1h-indolyl)-3-(6-quinazolinyl)- apart is its unique combination of structural features, which may confer distinct chemical and biological properties

Properties

Molecular Formula

C24H20N4O

Molecular Weight

380.4 g/mol

IUPAC Name

4-cyclopropyl-1-(2,3-dihydroindol-1-yl)-3-quinazolin-6-ylpyridin-2-one

InChI

InChI=1S/C24H20N4O/c29-24-23(18-7-8-21-19(13-18)14-25-15-26-21)20(16-5-6-16)10-12-28(24)27-11-9-17-3-1-2-4-22(17)27/h1-4,7-8,10,12-16H,5-6,9,11H2

InChI Key

OMMNXWLQLVQURB-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(C(=O)N(C=C2)N3CCC4=CC=CC=C43)C5=CC6=CN=CN=C6C=C5

Origin of Product

United States

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